molecular formula C7H10N2O4 B14286759 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester CAS No. 126416-42-0

3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester

Cat. No.: B14286759
CAS No.: 126416-42-0
M. Wt: 186.17 g/mol
InChI Key: WJAGOCRHUZQRSG-UHFFFAOYSA-N
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Description

3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester typically involves the reaction of pyrazole-3,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient heat and mass transfer systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits biological activities, including antifungal and antibacterial properties. It is used in the development of new antimicrobial agents .

Medicine: In medicinal chemistry, pyrazole derivatives are known for their pharmacological properties. This compound is explored for its potential as an anti-inflammatory, anticancer, and antiviral agent .

Industry: In the material science industry, the compound is used in the synthesis of advanced materials with specific properties, such as conductivity and stability .

Mechanism of Action

The mechanism of action of 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Pyrazole-3,4-dicarboxylic acid: Similar structure but lacks the ester groups.

    Pyrazole-3,5-dicarboxylic acid: Differently substituted pyrazole with carboxylic acid groups at positions 3 and 5.

    1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: A related compound with different substituents.

Uniqueness: 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester is unique due to its specific ester groups, which impart distinct chemical and biological properties. These ester groups enhance its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

126416-42-0

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

dimethyl 4,5-dihydro-3H-pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C7H10N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h4-5H,3H2,1-2H3

InChI Key

WJAGOCRHUZQRSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN=NC1C(=O)OC

Origin of Product

United States

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